molecular formula C24H26BrClN4OS B2577633 2-{[3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide CAS No. 1216932-92-1

2-{[3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide

Cat. No.: B2577633
CAS No.: 1216932-92-1
M. Wt: 533.91
InChI Key: ZVSHTVFEPHOSKK-UHFFFAOYSA-N
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Description

The compound 2-{[3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide is a structurally complex molecule featuring a triazaspiro[4.5]decane core substituted with a 4-bromophenyl group, an ethyl moiety, and a sulfanyl-linked acetamide chain terminating in a 3-chloro-2-methylphenyl group. Its molecular architecture combines spirocyclic, heteroaromatic, and halogenated motifs, which are often associated with enhanced bioactivity and stability in medicinal chemistry .

Key structural attributes include:

  • Halogen substituents: The 4-bromophenyl and 3-chloro-2-methylphenyl groups may enhance lipophilicity and influence pharmacokinetics.
  • Sulfanyl-acetamide linker: This moiety bridges the spirocyclic core and the aromatic acetamide, enabling flexibility and hydrogen-bonding interactions.

Structural elucidation of such compounds typically employs NMR spectroscopy and X-ray crystallography, with refinement tools like SHELXL ensuring precise bond-length and angle determinations .

Properties

IUPAC Name

2-[[2-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26BrClN4OS/c1-3-30-13-11-24(12-14-30)28-22(17-7-9-18(25)10-8-17)23(29-24)32-15-21(31)27-20-6-4-5-19(26)16(20)2/h4-10H,3,11-15H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVSHTVFEPHOSKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=C(C(=CC=C3)Cl)C)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26BrClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide typically involves multiple steps:

    Formation of the spirocyclic core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts to facilitate the reaction.

    Introduction of the bromophenyl group: This step typically involves a halogenation reaction where a bromine atom is introduced to the phenyl ring.

    Attachment of the ethyl group: This can be achieved through alkylation reactions using ethylating agents.

    Formation of the sulfanyl linkage:

    Acetamide formation: The final step involves the formation of the acetamide group through acylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at various sites, including the nitro groups if present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines or alcohols, depending on the site of reduction.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for studying spirocyclic systems and their behavior under different chemical conditions.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets could make it useful in the treatment of certain diseases.

Industry

In industrial applications, this compound could be used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-{[3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the target and the context. The compound’s spirocyclic structure allows it to fit into specific binding sites, modulating the activity of enzymes or receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs sharing spirocyclic, halogenated, or acetamide-based frameworks.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features
Target Compound 1,4,8-Triazaspiro[4.5]decane 8-Ethyl, 4-bromophenyl, N-(3-chloro-2-methylphenyl)acetamide ~563.9 (estimated) Bromine/chlorine substituents, ethyl group enhances lipophilicity
2-{[3-(4-Bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide 1,4,8-Triazaspiro[4.5]decane 8-Methyl, 4-bromophenyl, N-(2,4-dimethoxyphenyl)acetamide 545.5 Methoxy groups increase polarity; reduced steric bulk vs. ethyl
3-(4-Bromophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione 1,3-Diazaspiro[4.5]decane 8-Methyl, 4-bromophenylsulfonyl 426.3 Sulfonyl group enhances electrophilicity; lacks acetamide chain
N-(4-Bromophenyl)acetamide Acetamide 4-Bromophenyl 214.1 Simplified structure; lacks spirocyclic system

Key Insights

Spirocyclic vs. Linear Frameworks: The triazaspiro core in the target compound confers rigidity compared to linear analogs like N-(4-bromophenyl)acetamide, which exhibit greater conformational flexibility but lower target selectivity .

Substituent Effects: Ethyl vs.

Functional Group Variations :

  • Sulfanyl vs. Sulfonyl : The sulfanyl linker in the target compound is less electron-withdrawing than the sulfonyl group in , which may influence redox stability and metabolic pathways.
  • Acetamide Modifications : The 3-chloro-2-methylphenyl acetamide in the target compound contrasts with the methoxy-substituted analog , altering solubility and π-π stacking interactions.

Physicochemical and Spectroscopic Comparisons

  • NMR Data : The ¹H-NMR of the target compound’s acetamide region (δ ~2.1 ppm for CH₃CO) would resemble N-(4-bromophenyl)acetamide (δ 2.15 ppm) , but spirocyclic splitting patterns would differ due to restricted rotation .
  • Bond Lengths : The C–Br bond in the target compound (~1.89 Å) aligns with values in N-(4-bromophenyl)acetamide (1.8907 Å) , whereas the diazaspiro analog shows slight variations due to sulfonyl electronegativity.

Hypothetical Bioactivity

While direct pharmacological data for the target compound is absent, structurally related diazepines and triazepines exhibit antimicrobial and anti-inflammatory activity .

Biological Activity

The compound 2-{[3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This compound features a unique spirocyclic structure and various functional groups, which contribute to its reactivity and interaction with biological targets.

Chemical Structure and Properties

The molecular formula of the compound is C23H24BrClN4OSC_{23}H_{24}BrClN_4OS, with a molecular weight of approximately 519.9 g/mol. It contains multiple aromatic rings and heteroatoms that enhance its biological activity.

Property Value
Molecular FormulaC23H24BrClN4OS
Molecular Weight519.9 g/mol
LogP4.4724
Polar Surface Area43.069 Ų
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The unique structural features allow it to bind with high affinity, modulating the activity of these targets and leading to various biological effects. The precise mechanisms can vary depending on the target involved.

Medicinal Chemistry Applications

Research has indicated that this compound may serve as a therapeutic agent due to its unique structural characteristics. Its potential applications include:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : The presence of halogenated phenyl groups may enhance the compound's ability to disrupt microbial cell membranes or inhibit key enzymatic pathways in pathogens.

Enzyme Interaction Studies

In vitro studies have been conducted to evaluate the interaction of this compound with various enzymes. For instance:

  • Enzyme Inhibition : The compound has shown promising results in inhibiting certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Study on Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated the anticancer properties of triazaspiro compounds similar to the target molecule. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways, suggesting a potential mechanism for their anticancer effects .

Antimicrobial Efficacy Assessment

Another research effort focused on the antimicrobial properties of related compounds. The study found that certain derivatives effectively inhibited bacterial growth, particularly against Gram-positive bacteria . This highlights the potential for developing new antimicrobial agents based on the structure of the target compound.

Q & A

Basic: What spectroscopic and crystallographic methods are recommended for confirming the molecular structure of this compound?

Answer:

  • Spectroscopic Techniques : Use nuclear magnetic resonance (NMR) to confirm proton and carbon environments, infrared spectroscopy (IR) for functional group identification (e.g., sulfanyl, acetamide), and high-resolution mass spectrometry (HRMS) for molecular weight validation .
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) with refinement via SHELXL (for bond lengths, angles, and displacement parameters) is critical for unambiguous structural confirmation. Refinement should include anisotropic displacement parameters for non-hydrogen atoms and validation using tools like PLATON .

Advanced: How can researchers resolve discrepancies between spectroscopic data and crystallographic models for this compound?

Answer:

  • Cross-Validation : Compare NMR-derived torsion angles with crystallographic data. For example, discrepancies in spirocyclic conformations may arise from solution vs. solid-state differences.
  • Refinement Checks : Use SHELXL ’s L.S. and SHELXD parameters to assess model accuracy. Adjust weighting schemes or apply restraints if thermal motion causes misalignment .
  • Software Tools : Leverage WinGX ’s ORTEP module to visualize anisotropic displacement ellipsoids and identify overfitting in crystallographic models .

Basic: What synthetic routes are documented for analogous triazaspiro compounds?

Answer:

  • Cyclization Strategies : Use POCl₃-mediated cyclization of acetamide precursors with triazole derivatives, as demonstrated in dichlorofluorophenyl-aminotriazolothiadiazine synthesis .
  • Spiro Ring Formation : React 4-bromophenylsulfonyl intermediates with ethylenediamine derivatives under basic conditions, followed by recrystallization (ethanol/water) to isolate pure spiro products .

Advanced: What experimental design strategies optimize the synthesis yield of this compound under flow chemistry conditions?

Answer:

  • Design of Experiments (DoE) : Apply factorial designs to optimize reaction parameters (e.g., temperature, residence time, reagent stoichiometry). For example, use a central composite design to model yield responses .
  • Statistical Modeling : Employ response surface methodology (RSM) to identify critical factors. For instance, flow rate and catalyst loading may dominate spirocycle formation efficiency .

Advanced: How can anisotropic displacement ellipsoids in X-ray diffraction data be addressed during refinement?

Answer:

  • Parameter Adjustment : In SHELXL , refine anisotropic displacement parameters (ADPs) with the ANIS command. Use SIMU and DELU restraints to handle disorder or high thermal motion .
  • Visualization : Utilize ORTEP (via WinGX ) to graphically assess ellipsoid orientations and adjust atom positioning iteratively .

Basic: What purification techniques are effective post-synthesis for this compound?

Answer:

  • Recrystallization : Use ethanol/water mixtures to isolate pure crystals, as demonstrated for structurally similar 1,3-diazaspiro compounds .
  • Chromatography : Employ reverse-phase HPLC (e.g., Chromolith® columns) for high-resolution separation of acetamide derivatives .

Advanced: How to validate the stereochemical configuration of this compound using computational and experimental data?

Answer:

  • Computational Modeling : Compare density functional theory (DFT)-optimized geometries with SCXRD data. Use Mercury software to overlay calculated and experimental structures .
  • Experimental Validation : Perform circular dichroism (CD) spectroscopy if chirality is suspected. For non-chiral spiro centers, verify through Patterson maps in SHELXL .

Advanced: What strategies mitigate contradictions in biological activity data across different assay conditions?

Answer:

  • Assay Standardization : Normalize activity data against control compounds (e.g., Hedgehog Antagonist VIII for enzyme inhibition studies) .
  • Statistical Analysis : Apply ANOVA to identify significant variations in IC₅₀ values caused by solvent polarity or cell-line differences .

Basic: What analytical tools are used to assess purity and stability of this compound?

Answer:

  • HPLC-MS : Combine Chromolith® columns with mass spectrometry to detect degradation products (e.g., hydrolysis of the sulfanyl group) .
  • Thermogravimetric Analysis (TGA) : Monitor thermal stability under nitrogen atmosphere, correlating weight loss with decomposition thresholds .

Advanced: How can researchers address low reproducibility in spirocyclic ring formation during scale-up?

Answer:

  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression in real time .
  • Scale-Dependent Optimization : Adjust mixing efficiency and cooling rates using computational fluid dynamics (CFD) models to maintain reaction homogeneity .

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